Moricin-like peptide B

Antifungal Leptosphaeria maculans crop protection

Moricin-like peptide B (Gm-mlpB) is a 43-residue, linear, cationic antimicrobial peptide (AMP) belonging to the moricin family, originally isolated from the hemolymph of immune-stimulated Galleria mellonella (greater wax moth) larvae. It adopts a characteristic long α-helical conformation spanning nearly the full peptide length, a hallmark of the moricin family, and is classified under InterPro IPR009456 (Moricin family).

Molecular Formula
Molecular Weight
Cat. No. B1577362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoricin-like peptide B
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Moricin-like Peptide B: Baseline Identity and Procurement-Relevant Characteristics for Research Sourcing


Moricin-like peptide B (Gm-mlpB) is a 43-residue, linear, cationic antimicrobial peptide (AMP) belonging to the moricin family, originally isolated from the hemolymph of immune-stimulated Galleria mellonella (greater wax moth) larvae [1]. It adopts a characteristic long α-helical conformation spanning nearly the full peptide length, a hallmark of the moricin family, and is classified under InterPro IPR009456 (Moricin family) [2]. The peptide demonstrates experimentally validated antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against filamentous fungi and yeasts [1].

Why Moricin-like Peptide B Cannot Be Generically Substituted by Other Moricin Family Members in Research Procurement


The moricin-like peptide family in Galleria mellonella comprises at least seven unique mature peptides (A, B, C1–C5, D) arising from extensive gene duplication and sequence diversification, with mature peptide sequences differing in length (38–43 residues), net charge distribution, and amino acid composition [1]. These sequence differences translate into quantitatively distinct antimicrobial spectra and potency profiles: moricin-like peptide A displays sub-micromolar potency against Fusarium graminearum spores (MIC = 0.7 µM), whereas moricin-like peptide B shows MIC = 100 µM against the same target, yet uniquely retains activity against Leptosphaeria maculans spores [2]. Cecropin B, a structurally related insect AMP, is predominantly Gram-negative-targeted and lacks the filamentous-fungal coverage characteristic of moricin-like peptides [3]. Consequently, experimental substitution without matching the specific peptide to the target microorganism and required potency range can lead to false-negative results or misleading conclusions.

Quantitative Differentiation Evidence for Moricin-like Peptide B Procurement Decisions


Antifungal Spectrum Breadth: Exclusive Activity Against Leptosphaeria maculans Spores Compared to Other G. mellonella Moricin-like Peptides

Among the four purified G. mellonella moricin-like peptides (A, B, C3, D) tested against a panel of plant-pathogenic fungi, moricin-like peptide B is one of only two peptides (alongside moricin-like peptide A) that demonstrated measurable activity against Leptosphaeria maculans spores, with an MIC of 100 µM [1]. Moricin-like peptide D also showed activity against L. maculans spores (MIC = 100 µM); moricin-like peptide C4/C5 entirely lacked activity against this target [2]. This narrow spectrum differentiation means that if a research program requires a peptide with confirmed L. maculans activity, moricin-like peptides C4/C5 are unsuitable, and only peptides A, B, or D should be considered, with B offering distinct sequence and charge properties compared to A and D for SAR studies [1].

Antifungal Leptosphaeria maculans crop protection structure-activity relationship

Fusarium graminearum Mycelial Inhibition: Potency Comparison of Moricin-like Peptide B Versus Peptide A

Against Fusarium graminearum mycelia, moricin-like peptide B exhibited an MIC of 280 µM, which is 4-fold higher (less potent) than moricin-like peptide A (MIC = 70 µM) tested under identical conditions [1]. For F. oxysporum mycelia, peptide B showed MIC = 280 µM, compared to 7 µM for peptide A—a 40-fold potency difference [1]. However, peptide B is not devoid of mycelial activity; its MIC values fall within a range that remains experimentally useful for certain in vitro models, particularly when moderate antifungal pressure is desired over the strong inhibition provided by peptide A. Both peptides were inactive against Aspergillus niger and Colletotrichum gloeosporioides at concentrations up to 150 µM [2].

Fusarium graminearum mycelial growth inhibition antifungal potency agricultural fungicide

Antibacterial Spectrum: Quantitative Comparison of Moricin-like Peptide B Against E. coli and M. luteus Versus Intra-Family Analogs

Moricin-like peptide B shows consistent but moderate antibacterial activity, with MIC = 100 µM against both Escherichia coli (Gram-negative) and Micrococcus luteus (Gram-positive) [1]. By direct comparison, moricin-like peptide A is 10-fold more potent against both organisms (MIC = 10 µM each) [2], and moricin-like peptide D shows MIC = 10 µM against E. coli but no detectable activity against M. luteus (>150 µM) [3]. Moricin-like peptide C4/C5 displays MIC = 100 µM against E. coli but lacks Gram-positive activity [4]. Manduca sexta moricin, a non-Galleria moricin, achieves MIC values as low as 1.4 µM against a broad panel of bacteria [5], while cecropin B achieves E. coli MICs of 0.78–1.56 µM but has negligible antifungal activity [6]. Thus, peptide B occupies a distinct antibacterial potency tier that is relevant for studies comparing potency-spectrum trade-offs across the moricin family.

antibacterial E. coli Micrococcus luteus Gram-positive Gram-negative

Sequence-Level Differentiation: Length, Net Charge, and Residue Composition Distinguishing Moricin-like Peptide B from Intra-Family Analogs

Moricin-like peptide B (GKIPVKAIKKGGQIIGKALRGINIASTAHDIISQFKPKKKKNH; 43 residues; ~4.7 kDa) is the longest among the G. mellonella moricin-like peptides, exceeding peptide A (39 residues), peptide D (38 residues), and peptides C1–C5 (35–38 residues) [1]. Its extended C-terminal tail (…FKPKKKKNH) contributes additional lysine residues, conferring a distinct charge distribution pattern that differs from peptide A (…YEHIKNRRH) and peptide D (…YEHVQNRQ). This C-terminal cationic extension is hypothesized to influence membrane interaction kinetics and selectivity [2]. Phylogenetic analysis by Brown et al. (2008) places peptide B in a clade distinct from peptides A and C, suggesting divergent evolutionary trajectories that have shaped functional specialization [2]. These sequence-level differences provide a rational basis for selecting peptide B over analogs when investigating the contribution of C-terminal charge density to antimicrobial mechanism.

peptide sequence cationic antimicrobial peptide structure-activity relationship bioinformatics

Class-Level Hemolytic Safety Margin of Moricin Peptides Versus the Cytolytic Peptide Melittin for In Vitro Selectivity Assessment

Although peptide-specific hemolytic data for moricin-like peptide B are not reported in the primary literature, class-level evidence from Bombyx mori moricin indicates limited hemolytic activity against porcine red blood cells [1]. This contrasts sharply with the bee venom peptide melittin, which achieves 10% hemolysis of mouse red blood cells at a minimum hemolytic concentration (MHC) of 0.78 µM and a Gram-negative therapeutic index (MHC/GM MIC) of only 0.15 [2]. In the same study, cecropin B showed MHC = 400 µM with a therapeutic index of 219.78 (Gram-negative), suggesting that α-helical insect AMPs can achieve substantial selectivity, though quantitative validation for moricin-like peptide B specifically remains outstanding [2]. Researchers procuring peptide B for host-cell toxicity studies should verify hemolytic and cytotoxic profiles in their own assay systems.

hemolytic activity therapeutic index membrane selectivity safety assessment

Lepidoptera-Restricted Phylogenetic Distribution as a Unique Sourcing Attribute for Evolutionary and Functional Genomics Research

A comprehensive BLAST search across public sequence databases identified 30 moricin-like peptide genes encoding 23 unique mature peptides, all exclusively confined to the insect order Lepidoptera (moths and butterflies) [1]. This phylogenetic restriction contrasts with other insect AMP families such as cecropins, which are found across Diptera, Lepidoptera, and Coleoptera, and defensins, which are ubiquitous across insect orders [2]. Within the moricin family, phylogenetic analysis reveals two deeply diverged classes, with G. mellonella peptides distributed across both classes, and peptide B belonging to a clade that has undergone extensive species-specific gene duplication [1]. This Lepidoptera-exclusive distribution combined with intra-family sequence diversification makes peptide B a valuable molecular tool for evolutionary immunology studies investigating lineage-specific host defense innovations.

Lepidoptera-specific evolutionary biology functional genomics phylogenetic analysis

Evidence-Backed Application Scenarios for Moricin-like Peptide B Procurement


Structure-Activity Relationship (SAR) Studies of C-Terminal Cationicity in α-Helical Antimicrobial Peptides

Moricin-like peptide B, with its distinctive 43-residue sequence and lysine-rich C-terminal extension (…FKPKKKKNH), serves as a defined molecular scaffold for SAR investigations probing how C-terminal charge density modulates antimicrobial potency, target selectivity, and membrane interaction kinetics. Its direct comparators—peptide A (39 residues, C-terminal …YEHIKNRRH) and peptide D (38 residues, …YEHVQNRQ)—provide a natural sequence-gradient series for systematically assessing the functional impact of C-terminal lysine content [1]. The peptide's moderate antibacterial and antifungal potencies (MIC 100 µM against E. coli and F. graminearum spores) further offer a wide dynamic range for detecting potency shifts induced by targeted residue substitutions or truncations .

Agricultural Fungicide Lead Discovery Targeting Fusarium and Leptosphaeria Pathogens of Cereal Crops

Moricin-like peptide B is active against Fusarium graminearum (spore MIC = 100 µM; mycelial MIC = 280 µM), Fusarium oxysporum (spore MIC = 100 µM; mycelial MIC = 280 µM), and Leptosphaeria maculans (spore MIC = 100 µM), all economically significant fungal pathogens of wheat, maize, and canola [1]. The peptide's Lepidoptera origin suggests co-evolutionary adaptation to filamentous fungal threats . While peptide A is more potent (F. graminearum spore MIC = 0.7 µM), peptide B's distinct sequence and C-terminal architecture may confer differential stability to plant proteases or altered formulation compatibility—hypotheses testable in plant infection models. Its inclusion in an agricultural antifungal screening panel alongside peptides A, C, and D enables identification of potency-independent structure-property relationships relevant to field application [1].

Comparative Insect Immunology: Studying Functional Divergence Within the G. mellonella Moricin Peptide Family

The G. mellonella immune system deploys at least seven distinct moricin-like peptides, and comparative functional profiling of these paralogs illuminates the evolutionary logic of AMP gene duplication and diversification [1]. Moricin-like peptide B represents one of two major phylogenetic clades, and its balanced Gram-positive/Gram-negative antibacterial spectrum (MIC 100 µM against both E. coli and M. luteus) contrasts with peptide D's Gram-negative-restricted profile and peptide A's broad high-potency profile . Researchers procuring the complete set of G. mellonella moricin-like peptides (A, B, C, D) for parallel in vitro testing can address fundamental questions about functional redundancy versus specialization in the insect innate immune repertoire [1].

Novel Aquaculture Anti-Infective Screening Panels: Moricin Family Coverage Against Vibrio and Other Aquatic Pathogens

Recent studies demonstrate that moricin-like peptides from Lepidoptera possess antimicrobial activity against Vibrio species relevant to aquaculture, with a novel moricin-like peptide from Antheraea pernyi (Anpe-MLP1) shown to inhibit V. fluvialis infections in sea cucumber in vivo [1]. Although moricin-like peptide B has not been directly tested against Vibrio pathogens, its inclusion in aquaculture-targeted screening panels alongside the validated Anpe-MLP1 and other moricin variants would enable side-by-side comparison of potency and spectrum against Vibrio alginolyticus, V. parahaemolyticus, and V. fluvialis. Given the peptide's established activity against multiple Gram-negative bacteria and filamentous fungi, it offers a testable candidate for integrated aquatic disease management strategies where both bacterial and fungal pathogens are prevalent [1].

Quote Request

Request a Quote for Moricin-like peptide B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.